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Compound of Interest

Compound Name: Tert-butyl 4-ethynylbenzoate

Cat. No.: B053489 Get Quote

For Immediate Release

A comprehensive technical guide detailing the structural elucidation of tert-butyl 4-
ethynylbenzoate, a valuable building block in medicinal chemistry and materials science, is

now available for researchers, scientists, and drug development professionals. This in-depth

resource provides a thorough analysis of the molecule's spectroscopic data, detailed

experimental protocols for its synthesis, and insights into its reactivity and potential

applications.

Tert-butyl 4-ethynylbenzoate (C₁₃H₁₄O₂) is a bifunctional molecule featuring a terminal alkyne

and a tert-butyl ester. This unique combination of functional groups makes it a versatile synthon

for the construction of complex molecular architectures through reactions such as 'click

chemistry' and cross-coupling reactions. Its incorporation into novel compounds can

significantly influence their physicochemical and pharmacological properties.

Physicochemical Properties
A summary of the key physicochemical properties of tert-butyl 4-ethynylbenzoate is

presented below.
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Property Value

CAS Number 111291-97-5

Molecular Formula C₁₃H₁₄O₂

Molecular Weight 202.25 g/mol

Melting Point 71.5-72 °C

Boiling Point (Predicted) 279.5 ± 23.0 °C

Spectroscopic Elucidation
The structural identity of tert-butyl 4-ethynylbenzoate is unequivocally confirmed through a

combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy
The proton NMR spectrum provides distinct signals corresponding to the aromatic, ethynyl, and

tert-butyl protons.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.95 Doublet 2H
Aromatic protons

(ortho to ester)

~7.50 Doublet 2H
Aromatic protons

(ortho to alkyne)

~3.30 Singlet 1H Ethynyl proton

~1.60 Singlet 9H tert-Butyl protons

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum complements the ¹H NMR data, showing characteristic peaks

for the carbonyl, aromatic, alkynyl, and tert-butyl carbons.
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Chemical Shift (δ) ppm Assignment

~165 Carbonyl carbon (C=O)

~132 Aromatic carbons (ortho to ester)

~129 Aromatic carbons (ortho to alkyne)

~128 Aromatic carbon (ipso- to ester)

~125 Aromatic carbon (ipso- to alkyne)

~83 Alkynyl carbon (C≡CH)

~82 Alkynyl carbon (C≡CH)

~81 Quaternary carbon of tert-butyl group

~28 Methyl carbons of tert-butyl group

Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands confirming the presence of the key

functional groups.

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch (terminal alkyne)

~2980 Medium C-H stretch (tert-butyl)

~2110 Medium C≡C stretch (alkyne)

~1715 Strong C=O stretch (ester)

~1605, ~1500 Medium C=C stretch (aromatic ring)

~1280, ~1120 Strong C-O stretch (ester)

Synthesis of Tert-butyl 4-ethynylbenzoate
Two primary synthetic routes are commonly employed for the preparation of tert-butyl 4-
ethynylbenzoate: the Steglich esterification of 4-ethynylbenzoic acid and the Sonogashira
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coupling of a protected alkyne with a benzoate derivative followed by deprotection.

Experimental Protocol: Steglich Esterification
This method provides a mild and efficient route to the desired ester.[1][2][3][4]

Workflow for Steglich Esterification

Reactants

Reagents

4-Ethynylbenzoic Acid

Reaction in
Dichloromethane (DCM)

tert-Butanol

DCC

DMAP (catalyst)

Aqueous Workup
& Purification

Stir at RT tert-butyl
4-ethynylbenzoate

Column Chromatography

Click to download full resolution via product page

Caption: Workflow for the Steglich esterification of 4-ethynylbenzoic acid.

Procedure:

To a solution of 4-ethynylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add

tert-butanol (1.5 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

Cool the mixture to 0 °C in an ice bath.
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Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise to the stirred solution.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

Wash the filtrate sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford pure tert-butyl 4-
ethynylbenzoate.

Experimental Protocol: Sonogashira Coupling Approach
This two-step approach involves the palladium-catalyzed cross-coupling of an aryl halide with a

protected alkyne, followed by deprotection.[5][6][7][8]

Workflow for Sonogashira Coupling

Step 1: Sonogashira Coupling

Step 2: Desilylation

tert-Butyl
4-bromobenzoate

Pd/Cu Catalyst,
Base, Solvent

Trimethylsilylacetylene

tert-Butyl 4-((trimethylsilyl)ethynyl)benzoate Base (e.g., K₂CO₃)
in Methanol

tert-butyl
4-ethynylbenzoate

Click to download full resolution via product page

Caption: Two-step synthesis via Sonogashira coupling and desilylation.
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Procedure:

Sonogashira Coupling: To a solution of tert-butyl 4-bromobenzoate (1.0 eq) in a suitable

solvent such as tetrahydrofuran (THF) or toluene, add trimethylsilylacetylene (1.2 eq), a

palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.1 eq), and

a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

Stir the reaction mixture under an inert atmosphere at room temperature or with gentle

heating until the starting material is consumed (monitored by TLC or GC-MS).

After completion, perform an aqueous workup and purify the crude product by column

chromatography to isolate tert-butyl 4-((trimethylsilyl)ethynyl)benzoate.

Desilylation: Dissolve the silyl-protected intermediate in a solvent mixture such as

methanol/DCM.

Add a base, for example, potassium carbonate (K₂CO₃), and stir the mixture at room

temperature.

Monitor the reaction by TLC until the starting material is fully converted.

Perform an aqueous workup, extract the product with an organic solvent, dry the organic

layer, and concentrate to yield tert-butyl 4-ethynylbenzoate.

Reactivity and Applications in Drug Development
The dual functionality of tert-butyl 4-ethynylbenzoate makes it a highly valuable reagent in

medicinal chemistry.

Logical Relationship of Functional Groups and Applications
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Key Functional Groups

Reactivity

Applications in Drug Development

tert-butyl 4-ethynylbenzoate

Terminal Alkyne tert-Butyl Ester

Click Chemistry (CuAAC) Sonogashira Coupling Steric Shielding &
Metabolic Stability

Bioconjugation Linker for PROTACs Lead Optimization

Click to download full resolution via product page

Caption: Reactivity of functional groups and their applications in drug discovery.

The terminal alkyne group readily participates in copper-catalyzed azide-alkyne cycloaddition

(CuAAC), a cornerstone of "click chemistry," allowing for the efficient and specific conjugation

to azide-modified biomolecules or synthetic scaffolds.[9][10][11][12][13] This makes it an ideal

tool for creating bioconjugates, developing probes for chemical biology, and constructing

complex drug delivery systems. The alkyne also serves as a handle for further structural

elaboration via Sonogashira and other cross-coupling reactions.

The tert-butyl ester group provides steric bulk, which can enhance the metabolic stability of a

drug candidate by shielding adjacent functional groups from enzymatic degradation.[3][8] This

is a crucial aspect of drug design, as improved metabolic stability can lead to a longer half-life

and improved pharmacokinetic profile of a therapeutic agent.[14] The tert-butyl group can be

readily cleaved under acidic conditions to reveal the corresponding carboxylic acid, providing a

strategic deprotection step in a multi-step synthesis.
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In conclusion, this technical guide provides a comprehensive overview of the structural

features, synthesis, and potential applications of tert-butyl 4-ethynylbenzoate, underscoring

its importance as a versatile tool for researchers in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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